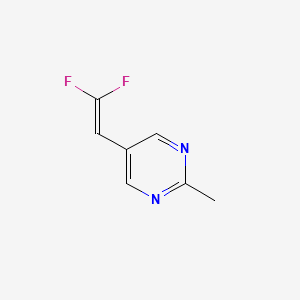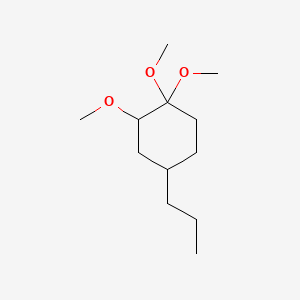
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione (3,3-DMPPD) is a synthetic compound that has been gaining popularity in recent years due to its unique properties and potential applications in scientific research. 3,3-DMPPD is a versatile compound that has been used in a variety of synthetic and biochemical applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. In addition, 3,3-DMPPD has been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is not well understood. However, it is believed that 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione acts as an inhibitor of enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). COX is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also important mediators of inflammation. By inhibiting the activity of these enzymes, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications, including as an anti-inflammatory agent. In animal studies, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to reduce inflammation in the lungs and kidneys. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been found to have antioxidant properties, as it has been shown to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a commercially available compound, which makes it relatively easy to acquire and use in experiments. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione also has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
Orientations Futures
There are several potential future directions for 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione research. One direction is to further study its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Another direction is to further study its potential applications in organic synthesis and metal-catalyzed reactions. In addition, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an antioxidant.
Méthodes De Synthèse
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione can be synthesized from commercially available starting materials through a simple two-step synthetic process. The first step involves the condensation of 1H-pyrazol-5-ylacetic acid with 3,3-dimethyl-2-pyrrolidinone in the presence of an acid catalyst, such as sulfuric acid, to form 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione. The second step involves the hydrolysis of the resulting product in the presence of a base, such as sodium hydroxide, to form the desired product. The overall yield of this process is typically high, making it a suitable method for synthesizing 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione in large quantities.
Applications De Recherche Scientifique
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in the synthesis of other compounds, such as 2-methyl-1-(1H-pyrazol-5-yl)pyrrolidine-3,4-dione, which has been studied for its potential anti-inflammatory properties.
Propriétés
IUPAC Name |
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)5-7(13)12(8(9)14)6-3-4-10-11-6/h3-4H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQUMQYZWCESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)

![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)


![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)
![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)
![rac-(2R,4R)-8,10-dichloro-7,9-diazatricyclo[4.4.0.0,2,4]deca-1(6),7,9-triene, cis](/img/structure/B6605777.png)